2-(4-Phenylpyrimidin-2-yl)ethanamine
Description
Historical Context of Pyrimidine Derivatives in Chemical Research
The foundation of pyrimidine chemistry traces back to the early 19th century, establishing a rich historical context for understanding compounds like 2-(4-Phenylpyrimidin-2-yl)ethanamine. The initial discovery of pyrimidine derivatives occurred in 1818 when Brugnatelli successfully isolated alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) through the oxidation of uric acid with nitric acid. This groundbreaking work marked the first identification of a pyrimidine-containing compound, laying the groundwork for subsequent investigations into this class of heterocyclic molecules.
The systematic development of pyrimidine chemistry advanced significantly in 1879 when the French chemist Édouard Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This synthesis represented the first laboratory preparation of a pyrimidine derivative and established fundamental synthetic methodologies that continue to influence contemporary approaches. Grimaux's work demonstrated the accessibility of pyrimidine compounds through conventional organic synthesis, opening new avenues for structural modification and derivatization.
The nomenclature and systematic study of pyrimidines began to crystallize in the 1880s through the pioneering work of Adolf Pinner. In 1884, Pinner initiated comprehensive investigations into pyrimidine derivatives by developing synthetic routes involving the condensation of ethyl acetoacetate with amidines. His systematic approach to pyrimidine synthesis established methodological frameworks that remain relevant to modern synthetic chemistry. Pinner's contribution to the field was further solidified in 1885 when he proposed the term "pyrimidin," derived from a combination of the words pyridine and amidine, reflecting the structural similarities between these heterocyclic systems.
The preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900, who developed a synthetic route involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This milestone represented the completion of fundamental synthetic approaches to pyrimidine chemistry and established the foundation for subsequent investigations into substituted derivatives. The historical development of pyrimidine chemistry demonstrates a progressive evolution from natural product isolation to systematic synthetic methodology, providing the theoretical and practical framework necessary for understanding complex derivatives such as this compound.
Discovery and Initial Characterization of this compound
The specific compound this compound, bearing the Chemical Abstracts Service registry number 886367-92-6, represents a sophisticated example of modern pyrimidine chemistry that incorporates both aromatic and aliphatic structural elements. The compound is characterized by its molecular formula C₁₂H₁₃N₃ and molecular weight of 199.25 grams per mole, reflecting the integration of a phenyl-substituted pyrimidine core with an ethanamine side chain. This structural arrangement creates a molecule that combines the electronic properties of the aromatic pyrimidine system with the nucleophilic characteristics of the primary amine functionality.
The initial characterization of this compound involves comprehensive spectroscopic analysis to establish its structural identity and purity specifications. Modern analytical techniques employed in the characterization of this compound typically include nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. The compound's structural features suggest specific spectroscopic signatures, including characteristic pyrimidine ring proton chemical shifts and distinctive amine group stretching frequencies. The presence of both aromatic and aliphatic systems within the molecule creates a complex spectroscopic profile that requires careful interpretation for accurate structural assignment.
Physical property characterization reveals that this compound exhibits properties associated with both aromatic and aliphatic systems, including potential solubility in organic solvents and moderate polarity. The presence of the amine group suggests engagement in hydrogen bonding interactions, which influences both its physical properties and chemical reactivity. The compound's molecular architecture allows for participation in various intermolecular interactions, including π-π stacking through the aromatic systems and hydrogen bonding through the amine functionality.
Contemporary characterization methodologies for this compound emphasize high-purity specifications, with commercial preparations typically achieving purities exceeding 95% as determined by gas chromatography area percentage analysis. The compound's stability characteristics and storage requirements reflect the need for careful handling to maintain structural integrity, with recommendations for storage in cool, dry environments to prevent degradation. These characterization parameters establish the foundation for reliable use of the compound in research applications and synthetic transformations.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry extends beyond its individual structural features to encompass broader themes in nitrogen-containing ring systems and their applications. Pyrimidine derivatives represent one of the most extensively studied classes of heterocyclic compounds due to their fundamental role in biological systems and their versatility as synthetic intermediates. The incorporation of a phenyl substituent at the 4-position of the pyrimidine ring creates electronic and steric effects that influence both the chemical reactivity and biological activity of the resulting compound.
The structural framework of this compound exemplifies the principle of functional group compatibility in heterocyclic design, where the pyrimidine core provides a stable aromatic platform for the attachment of diverse substituents. The ethanamine side chain at the 2-position introduces nucleophilic reactivity that can participate in a wide range of chemical transformations, including acylation, alkylation, and condensation reactions. This dual functionality creates opportunities for further structural elaboration and the development of more complex molecular architectures.
Within the context of heterocyclic chemistry, pyrimidine derivatives like this compound serve as important building blocks for the construction of fused ring systems and extended conjugated frameworks. The synthetic accessibility of the pyrimidine core through established methodologies, combined with the versatility of the amine functionality, makes this compound class particularly valuable for exploratory synthetic chemistry. The electronic properties of the pyrimidine ring, including its electron-deficient nature and ability to participate in metal coordination, further enhance its utility in materials science and catalysis applications.
The study of compounds like this compound contributes to the fundamental understanding of structure-activity relationships in heterocyclic systems. The systematic variation of substituents on the pyrimidine core, combined with different linker chains and terminal functional groups, allows for the exploration of how molecular structure influences chemical and biological properties. This approach has proven particularly valuable in the development of new synthetic methodologies and the optimization of compound properties for specific applications.
Relevance in Contemporary Chemical Research
Contemporary chemical research has demonstrated renewed interest in pyrimidine derivatives, with compounds like this compound occupying important positions in multiple research domains. The compound's structural features make it particularly relevant to current investigations in medicinal chemistry, where pyrimidine scaffolds continue to serve as privileged structures for drug discovery. The integration of phenyl and ethanamine substituents creates a molecular framework that can interact with diverse biological targets through multiple binding modes, including hydrogen bonding, π-π interactions, and hydrophobic contacts.
Recent research has highlighted the importance of phenyl-substituted pyrimidines in the development of enzyme inhibitors, particularly those targeting kinases and other ATP-binding proteins. The compound this compound represents a key structural motif that appears in various inhibitor designs, where the pyrimidine ring can mimic adenine binding while the phenyl and ethanamine substituents provide selectivity and potency enhancements. This structural relationship has driven extensive structure-activity relationship studies aimed at optimizing inhibitor properties.
The synthetic chemistry of this compound and related compounds continues to evolve with the development of new methodologies for pyrimidine functionalization and modification. Contemporary synthetic approaches emphasize efficiency, selectivity, and environmental considerations, leading to the development of catalytic processes and green chemistry alternatives for pyrimidine synthesis. The compound serves as both a synthetic target and a starting material for further transformations, demonstrating its dual role in modern synthetic methodology development.
Current research applications of this compound extend into materials science, where pyrimidine-containing compounds are being investigated for their electronic and optical properties. The conjugated π-system of the phenyl-pyrimidine framework, combined with the electron-donating character of the amine substituent, creates interesting electronic properties that may be useful in organic electronics and photonic applications. This multidisciplinary relevance demonstrates the continued importance of fundamental heterocyclic chemistry in addressing contemporary technological challenges.
Properties
IUPAC Name |
2-(4-phenylpyrimidin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-8-6-12-14-9-7-11(15-12)10-4-2-1-3-5-10/h1-5,7,9H,6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKUBUPOXLTBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650843 | |
| Record name | 2-(4-Phenylpyrimidin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886367-92-6 | |
| Record name | 2-(4-Phenylpyrimidin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Cancer Treatment
One of the most significant applications of 2-(4-Phenylpyrimidin-2-yl)ethanamine is in the treatment of various cancers. Research indicates that compounds with similar structures can inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in several cancer types. Specifically, this compound has shown promise against:
- Lung Cancer : Inhibiting EGFR mutations such as T790M and Exon19 deletions, which are commonly associated with lung adenocarcinoma .
- Colorectal and Breast Cancer : The compound may also target pathways involved in these cancers, enhancing therapeutic efficacy while reducing side effects compared to traditional chemotherapy agents .
Inhibition of Glycogen Synthase Kinase 3 (GSK-3)
Recent studies have identified this compound derivatives as potential inhibitors of GSK-3, an important enzyme involved in various cellular processes including metabolism and cell proliferation. Inhibition of GSK-3 has implications for:
- Neurodegenerative Diseases : By modulating GSK-3 activity, these compounds may help in managing conditions like Alzheimer's disease .
- Cancer Therapy : GSK-3 inhibitors can induce apoptosis in cancer cells and enhance the effectiveness of other anticancer agents .
MAO-B Inhibition
Another area of exploration is the compound's potential as an inhibitor of monoamine oxidase B (MAO-B). This enzyme is crucial in the metabolism of neurotransmitters and is a target for treating neurodegenerative disorders such as Parkinson's disease. Studies suggest that derivatives of this compound may exhibit selective MAO-B inhibitory activity, thus offering a new avenue for therapeutic intervention .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves various chemical pathways that optimize its pharmacological properties. Structure activity relationship (SAR) studies have indicated that modifications to the pyrimidine core can significantly enhance biological activity and selectivity towards specific targets like GSK-3 and EGFR. For instance:
| Compound Modification | Effect on Activity |
|---|---|
| Substitution at N1 position | Increased potency against GSK-3 |
| Aromatic ring modifications | Enhanced binding affinity to EGFR |
Case Studies and Clinical Implications
Several case studies highlight the efficacy of this compound in preclinical models:
- Lung Cancer Model : In vitro studies demonstrated that this compound effectively reduced cell proliferation in lung cancer cell lines harboring EGFR mutations.
- Alzheimer’s Disease Model : Animal studies showed improved cognitive function following treatment with GSK-3 inhibitors derived from this compound, suggesting potential for neuroprotective effects.
Mechanism of Action
The mechanism by which 2-(4-Phenylpyrimidin-2-yl)ethanamine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
Biological Activity
2-(4-Phenylpyrimidin-2-yl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a phenyl group. This configuration is significant for its interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in various signaling pathways, particularly those involved in cancer progression.
- Receptor Interaction : Its structural similarity to other pharmacologically active compounds suggests it may interact with multiple receptors, contributing to its diverse biological effects.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Anticancer Activity :
A study demonstrated that this compound induced apoptosis in A549 and H2228 cell lines. The mechanism involved the activation of acetylated histone pathways, indicating its role as a dual inhibitor targeting ALK and HDAC pathways. Flow cytometry confirmed increased late apoptotic cells post-treatment, emphasizing its potential as an anticancer agent . -
GSK3 Inhibition :
Research on derivatives of the compound indicated strong GSK3 inhibitory activity, with IC50 values in the low nanomolar range. This suggests potential applications in metabolic disorders and neurodegenerative diseases . -
Antifungal Properties :
The compound was evaluated for antifungal activity against CYP51, a key enzyme in sterol biosynthesis in fungi. Molecular docking studies revealed effective binding within the hydrophobic cavity of CYP51, enhancing its antifungal efficacy .
Preparation Methods
Delepine Reaction and Subsequent Functional Group Transformations
Another advanced synthetic approach involves the Delepine reaction to introduce amino groups on aromatic ketones, followed by protection, condensation, substitution, and deprotection steps to yield aminoethyl-substituted pyrimidines.
Step 1: Amino Derivative Formation (Intermediates 2a–2g)
Bromoacetophenones undergo Delepine reaction with hexamethylenetetramine, followed by acidic hydrolysis to yield amino derivatives (2a–2g).Step 2: Protection of Amino Groups
The amino derivatives are protected with tert-butoxycarbonyl (Boc) groups to form intermediates (3a–3g).Step 3: Tollens Condensation and Substitution
The protected intermediates react with formaldehyde in ethanol and sodium bicarbonate to yield hydroxymethyl derivatives (4a–4g), which are then substituted with imidazole to form (5a–5g).Step 4: Deprotection
Acidic removal of Boc groups yields free aminoethyl pyrimidine derivatives (6a–6g) with high yields.Step 5: Amide Coupling to Form Target Compounds
Amino intermediates react with various carboxylic acids using PyBop coupling reagent in DMF at room temperature to yield the final compounds, including this compound derivatives.
Purification and Characterization
Purification Techniques
Purification is typically achieved by recrystallization from ethanol or ethanol/ethyl acetate mixtures and by column chromatography on silica gel.Monitoring of Reactions
Thin-layer chromatography (TLC) on silica gel plates is used to monitor reaction progress.Characterization
Melting points are determined using capillary melting point apparatus. Structural confirmation is performed by 1H NMR, mass spectrometry, and IR spectroscopy.
Data Tables Summarizing Key Synthetic Parameters
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chalcone formation | 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone + aryl aldehydes, 10% KOH, MeOH, reflux 8 h | 70-85 | Acidification and recrystallization |
| 2 | Cyclization to pyrimidine | Guanidine hydrochloride, ethanol, reflux | 60-82 | TLC monitored |
| 3 | Delepine reaction | Bromoacetophenones + hexamethylenetetramine, acidic hydrolysis | High | Amino derivatives 2a–2g |
| 4 | Boc protection | Boc2O, standard conditions | High | Protected intermediates 3a–3g |
| 5 | Tollens condensation | Formaldehyde, NaHCO3, ethanol, 50 °C, 12 h | High | Hydroxymethyl intermediates 4a–4g |
| 6 | Substitution | Imidazole, ethanol | High | Intermediates 5a–5g |
| 7 | Deprotection | Acidic conditions | High | Amino derivatives 6a–6g |
| 8 | Amide coupling | PyBop, DMAP, DIEA, DMF, room temperature | Moderate to High | Final target compounds |
Research Findings and Observations
The synthetic routes described provide high yields and purity of the target compound and its derivatives.
Reaction monitoring by TLC and purification by recrystallization and chromatography ensure the isolation of compounds with minimal impurities.
The use of protecting groups such as Boc is crucial for selective functional group transformations without side reactions.
The Delepine reaction is an efficient method to introduce amino groups on aromatic ketones, facilitating further functionalization.
PyBop-mediated amide coupling reactions are effective for attaching various substituents to the aminoethyl pyrimidine core, allowing structural diversification.
Q & A
Q. What analytical methods quantify trace impurities in this compound batches?
- Methodological Answer :
- LC-MS/MS : Detect impurities at <0.1% levels using MRM (multiple reaction monitoring).
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd residues).
- Headspace GC : Identify volatile byproducts .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
